molecular formula C21H19N3O4 B13892494 3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide

3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide

Cat. No.: B13892494
M. Wt: 377.4 g/mol
InChI Key: XKOKKZXFJWJLCO-UHFFFAOYSA-N
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Description

3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide is a complex organic compound that features a nitro group, a benzamide moiety, and a pyridine ring substituted with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of a benzamide precursor, followed by the introduction of the pyridine ring and the phenoxy group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, may participate in redox reactions, while the benzamide moiety can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar pyridine and benzamide structure but differs in the substituents on the pyridine ring.

    2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Another compound with a benzamide core but different substituents and functional groups.

Uniqueness

3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, phenoxy substitution, and pyridine ring make it a versatile compound for various applications.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide

InChI

InChI=1S/C21H19N3O4/c1-14(2)18-8-3-4-9-19(18)28-20-11-10-16(13-22-20)23-21(25)15-6-5-7-17(12-15)24(26)27/h3-14H,1-2H3,(H,23,25)

InChI Key

XKOKKZXFJWJLCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=NC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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